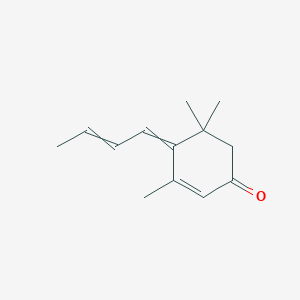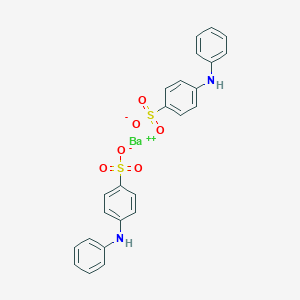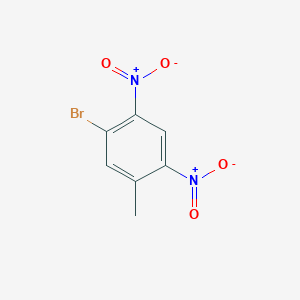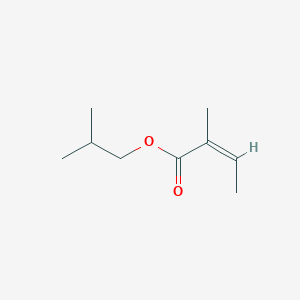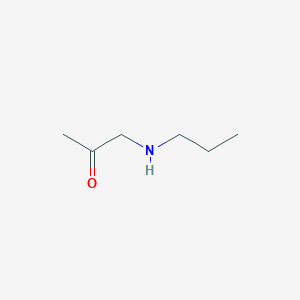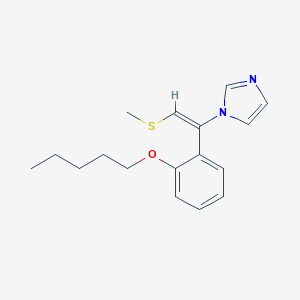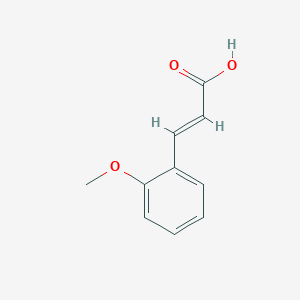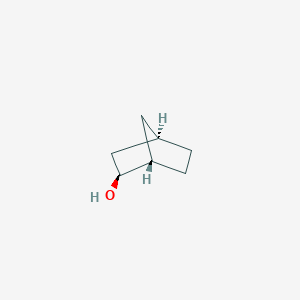
exo-2-Norborneol
説明
Exo-2-Norborneol is an alcohol containing the norbornane skeleton . It is a colorless compound that is commercially available .
Synthesis Analysis
Exo-2-Norborneol can be prepared by the reaction of norbornene with formic acid, followed by hydrolysis of the resultant exo-norbornyl formate . A two-step process for the synthesis of 2-norbornanone with 91% overall yield has been developed . The addition of sublimation inhibitors suppressed the sublimation of norbornene in the process of sulfuric acid-promoted hydration and increased the yield of 2-norbornanol significantly under mild conditions .Molecular Structure Analysis
The molecular formula of exo-2-Norborneol is C7H12O . The exo-Norborneol molecule contains a total of 21 bonds. There are 9 non-H bond(s), 2 five-membered ring(s), 1 six-membered ring(s), 1 hydroxyl group(s), and 1 secondary alcohol(s) .Chemical Reactions Analysis
The routine utilizing norbornene as a starting material through the intermediate 2-norbornanol is still being widely developed . The hydroboration of norbornene, followed by oxidative workup provides exo-2-norborneol in excellent yields and with stereoselectivity .Physical And Chemical Properties Analysis
Exo-2-Norborneol has a molar mass of 112.172 g/mol . It has a melting point of 124 to 126 °C and a boiling point of 176 to 177 °C .科学的研究の応用
Cancer Treatment Research
Specific Scientific Field
Medicinal Chemistry and Oncology
Application Summary
The norbornene scaffold, which includes exo-Norborneol, has emerged as a promising structure in medicinal chemistry due to its potential therapeutic application in cancer treatment . The development of norbornene-based derivatives as potential chemotherapeutic agents is attracting significant attention .
Methods of Application
The antitumoral efficacy of different compounds, including the norbornene scaffold in their structure, is being investigated in combination with chemotherapeutic agents or forming metal complexes . Additionally, the use of norbornene and its related compounds encapsulated in nanosystems for use in cancer therapies is being explored .
Results or Outcomes
The impact that structural modifications to these bicyclic compounds have on the antitumoral properties and the mechanisms by which these norbornene derivatives act are currently being studied . The review does not provide specific quantitative data or statistical analyses .
Inhibition of Cholesterol Esterase
Specific Scientific Field
Application Summary
Four stereoisomers of 2-norbornyl-N–n-butylcarbamates, which include exo-Norborneol, are characterized as the pseudo substrate inhibitors of cholesterol esterase .
Methods of Application
Cholesterol esterase shows enantioselective inhibition for enantiomers of exo- and endo-2-norbornyl-N–n-butylcarbamates . The enzyme-inhibitor complex models have been proposed to explain these different enantioselectivities .
Results or Outcomes
For the inhibitions by ®-(+)- and (S)-(−)-exo-2-norbornyl-N–n-butylcarbamates, the R-enantiomer is 6.8 times more potent than the S-enantiomer . For the inhibitions by ®-(+)- and (S)-(−)-endo-2-norbornyl-N–n-butylcarbamates, the S-enantiomer is 4.6 times more potent than the R-enantiomer .
Chemotherapeutic Agent Carriers
Specific Scientific Field
Application Summary
Due to norbornene’s fast reactivity, it forms polymers that can be used as chemotherapeutic agent carriers . This application is particularly useful in cancer treatment, where targeted delivery of chemotherapeutic agents can significantly improve treatment outcomes .
Methods of Application
The norbornene scaffold, including exo-Norborneol, is used to form polymers. These polymers are then used to encapsulate chemotherapeutic agents, creating a delivery system that can target cancer cells more effectively .
Results or Outcomes
The use of norbornene-based polymers as chemotherapeutic agent carriers has shown promise in preclinical studies, but specific quantitative data or statistical analyses are not provided in the review .
Synthesis of Cyclic Ketones
Specific Scientific Field
Application Summary
exo-Norborneol has been used in the synthesis of cyclic ketones . Cyclic ketones are important in various fields of chemistry and materials science due to their unique properties and versatile reactivity .
Methods of Application
The specific methods of application or experimental procedures for this application are not provided in the source . However, the synthesis of cyclic ketones typically involves various organic chemistry techniques, such as condensation reactions or ring-closing metathesis .
Results or Outcomes
The source does not provide specific results or outcomes obtained from the use of exo-Norborneol in the synthesis of cyclic ketones .
Theranostic Applications
Application Summary
Due to norbornene’s fast reactivity, it forms polymers that can be used in theranostic applications . Theranostics is a field of medicine that combines specific targeted therapy based on specific targeted diagnostic tests. In this case, the norbornene-based polymers could potentially be used to deliver therapeutic agents to specific cells or tissues in the body, while also providing a means for diagnosis .
Methods of Application
The norbornene scaffold, including exo-Norborneol, is used to form polymers. These polymers are then used in theranostic applications, which involve the simultaneous diagnosis and treatment of diseases .
Results or Outcomes
The use of norbornene-based polymers in theranostic applications is still in the early stages of research, and specific quantitative data or statistical analyses are not provided in the review .
Remediation Systems
Specific Scientific Field
Application Summary
One of the more recent and practical applications of exo-electrogenic microorganisms is their usage in remediation systems such as BES-assisted constructed wetland systems to remove pollution originating from carbon, nitrogen, and phosphorus .
Methods of Application
In this application, exo-electrogenic microorganisms, which are characterized by their special metabolic capability of transferring metabolic electrons out of their cell, into insoluble external electron acceptors such as iron or manganese oxides and electrodes, are used .
Results or Outcomes
The specific results or outcomes obtained from the use of exo-electrogenic microorganisms in remediation systems are not provided in the source .
将来の方向性
The intermediate 2-norbornanol is still being widely developed . The hydroboration of norbornene, followed by oxidative workup provides exo-2-norborneol in excellent yields and with stereoselectivity . This suggests that there is ongoing research and development in the synthesis and applications of exo-2-Norborneol.
特性
IUPAC Name |
(1S,2S,4R)-bicyclo[2.2.1]heptan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c8-7-4-5-1-2-6(7)3-5/h5-8H,1-4H2/t5-,6+,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQTYQMYDIHMKQB-VQVTYTSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1C[C@@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
exo-Bicyclo(2.2.1)heptan-2-ol | |
CAS RN |
497-37-0, 61277-93-8 | |
| Record name | exo-Norborneol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=497-37-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | exo-Norborneol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000497370 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | exo-Norborneol, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061277938 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bicyclo[2.2.1]heptan-2-ol, (1R,2R,4S)-rel- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Exo-bicyclo[2.2.1]heptan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.133 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NORBORNEOL, EXO- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V367XM6FYD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | NORBORNEOL, EXO-(-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AF39IU2W1C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-(4-Methylcarbamoylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B145859.png)
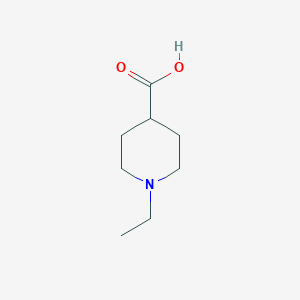
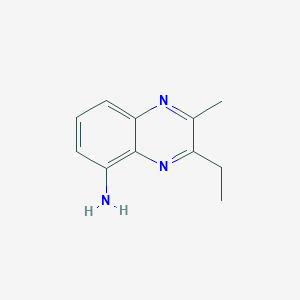
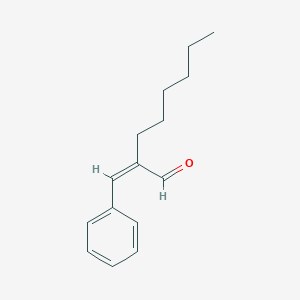
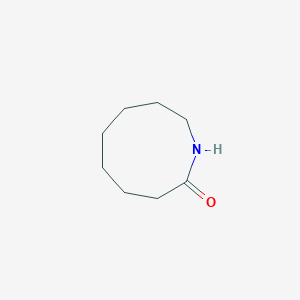
![6-[(Benzyloxy)methyl]-4-ethenyl-4-methyloxan-2-one](/img/structure/B145867.png)
